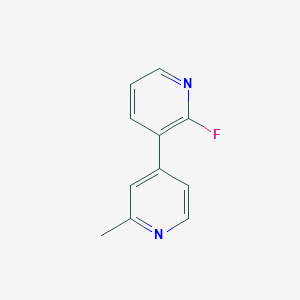

2-Fluoro-3-(2-methylpyridin-4-yl)pyridine

Vue d'ensemble

Description

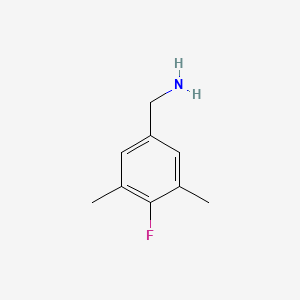

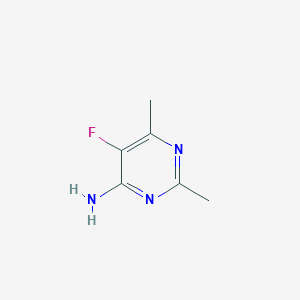

“2-Fluoro-3-(2-methylpyridin-4-yl)pyridine” is a chemical compound with the molecular formula C6H6FN . It is also known by other names such as 2-fluoro-3-picoline, 2-fluoro-3-methyl pyridine, and 2-fluoro-3-methyl-pyridine .

Synthesis Analysis

The synthesis of fluorinated pyridines, including “this compound”, involves various methods . One method involves the fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C . Another method involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a fluorine atom and a methyl group attached to it . The molecular weight of this compound is 111.119 g/mol .Chemical Reactions Analysis

Fluoropyridines, including “this compound”, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are used in various chemical reactions, including the synthesis of aminopyridines through amination reactions .Physical and Chemical Properties Analysis

“this compound” is a yellow liquid with a boiling point of 151°C .Applications De Recherche Scientifique

Metallation of π-Deficient Heterocyclic Compounds

One significant area of research involving 2-Fluoro-3-(2-methylpyridin-4-yl)pyridine is in the metallation of π-deficient heterocyclic compounds. A study by Marsais and Quéguiner (1983) delves into this, highlighting the chemoselective lithiation of 3-fluoropyridine at low temperatures, leading to the synthesis of disubstituted pyridines. This process is critical for modifying the heterocycle reactivity towards lithiating agents, showcasing the compound's utility in synthetic organic chemistry (Marsais & Quéguiner, 1983).

Fluorinated Pyrimidines in Cancer Treatment

The compound's relevance extends to the realm of fluorinated pyrimidines, a class of compounds used in cancer treatment. Gmeiner (2020) reviews the advancements in fluorine chemistry that enhance the therapeutic use of fluorinated pyrimidines like 5-Fluorouracil (5-FU), a widely used cancer treatment. The synthesis methods, including those involving radioactive and stable isotopes, and the insights into their mechanism of action underline the compound's importance in personalized medicine (Gmeiner, 2020).

Design of p38α MAP Kinase Inhibitors

Another application is found in the design of p38α MAP kinase inhibitors, where synthetic compounds, including those with pyridine scaffolds, are explored for their selectivity and potency as inhibitors. Scior et al. (2011) review the literature on the development and activity studies of these inhibitors, crucial for addressing proinflammatory cytokine release and offering potential therapeutic avenues in inflammatory diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Neuroprotective and Behavioral Properties

The neuroprotective and behavioral properties of related compounds, such as flupirtine, are also of interest. Schuster et al. (1998) highlight flupirtine's potent cytoprotective, anticonvulsant, and myorelaxant effects, which reverse akinesia and rigidity in dopamine-depleted animals. This underscores the broader potential of pyridine derivatives in treating neurological conditions (Schuster, Schwarz, Block, Pergande, & Schmidt, 1998).

Hybrid Catalysts in Medicinal Chemistry

Furthermore, the role of hybrid catalysts in synthesizing pyranopyrimidine derivatives, as reviewed by Parmar, Vala, and Patel (2023), showcases the importance of pyridine derivatives in pharmaceutical industries. These compounds have broad synthetic applications and bioavailability, indicating their potential in developing lead molecules for various diseases (Parmar, Vala, & Patel, 2023).

Safety and Hazards

Mécanisme D'action

Target of Action

Fluorinated pyridines, in general, have been known to interact with various biological targets due to their unique physical, chemical, and biological properties .

Mode of Action

Fluoropyridines are known for their reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how 2-Fluoro-3-(2-methylpyridin-4-yl)pyridine interacts with its targets.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that they may interact with multiple biochemical pathways .

Result of Action

The presence of fluorine atoms in the compound could potentially influence its reactivity and interactions at the molecular and cellular level .

Propriétés

IUPAC Name |

2-fluoro-3-(2-methylpyridin-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c1-8-7-9(4-6-13-8)10-3-2-5-14-11(10)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTETVDLARDGOFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2=C(N=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine](/img/structure/B1444208.png)

![[1-(2-Methoxyethyl)cyclopropyl]methanamine](/img/structure/B1444214.png)

![2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine](/img/structure/B1444221.png)